molecular formula C4H5ClS B14365767 Ethyne, chloro(ethylthio)- CAS No. 91418-07-4

Ethyne, chloro(ethylthio)-

Cat. No.: B14365767
CAS No.: 91418-07-4
M. Wt: 120.60 g/mol
InChI Key: MTJPAKQIJYGJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyne, chloro(ethylthio)- typically involves the reaction of ethyne with chloro(ethylthio) reagents under specific conditions. One common method is the reaction of ethyne with chloro(ethylthio) chloride in the presence of a base such as sodium amide (NaNH₂) in an aprotic solvent like tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the base deprotonates the ethyne, allowing the chloro(ethylthio) group to attach to the carbon atom.

Industrial Production Methods

Industrial production of ethyne, chloro(ethylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ catalysts to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyne, chloro(ethylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro(ethylthio) group to an ethylthio group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthio derivatives.

    Substitution: Various substituted ethynes depending on the nucleophile used.

Scientific Research Applications

Ethyne, chloro(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyne, chloro(ethylthio)- involves its interaction with molecular targets through its reactive chloro(ethylthio) group. This group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The triple bond in the ethyne moiety also contributes to its reactivity, allowing it to participate in various addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetylene: Similar structure but lacks the ethylthio group.

    Ethynyl chloride: Contains a chloro group attached to the ethyne moiety.

    Chloro(phenylthio)acetylene: Contains a phenylthio group instead of an ethylthio group.

Uniqueness

Ethyne, chloro(ethylthio)- is unique due to the presence of both a chloro and an ethylthio group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler alkynes.

Properties

CAS No.

91418-07-4

Molecular Formula

C4H5ClS

Molecular Weight

120.60 g/mol

IUPAC Name

1-chloro-2-ethylsulfanylethyne

InChI

InChI=1S/C4H5ClS/c1-2-6-4-3-5/h2H2,1H3

InChI Key

MTJPAKQIJYGJTE-UHFFFAOYSA-N

Canonical SMILES

CCSC#CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.